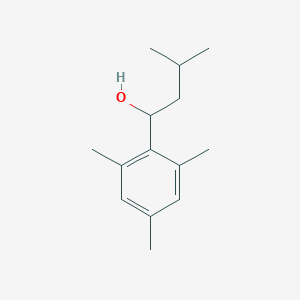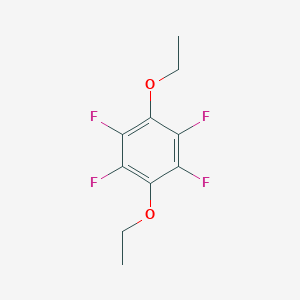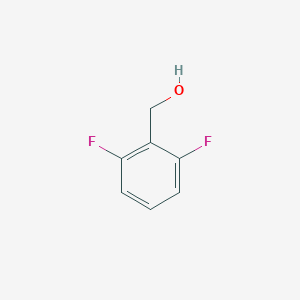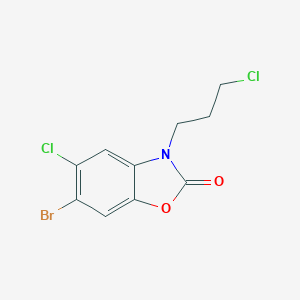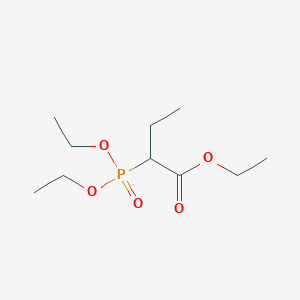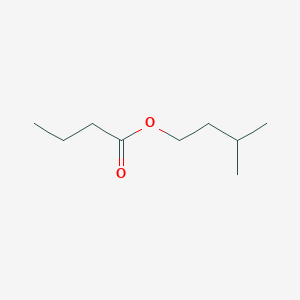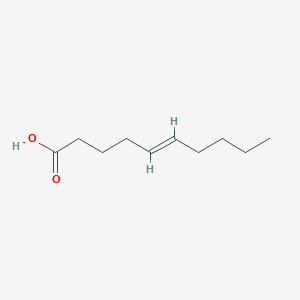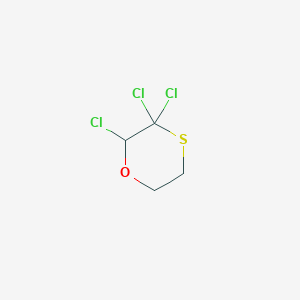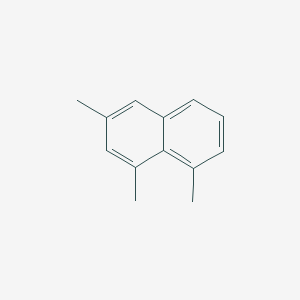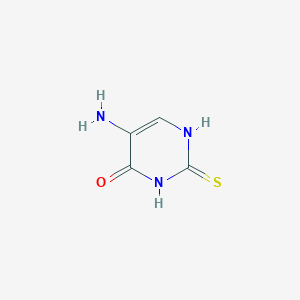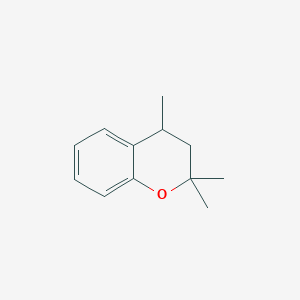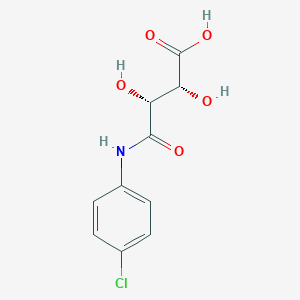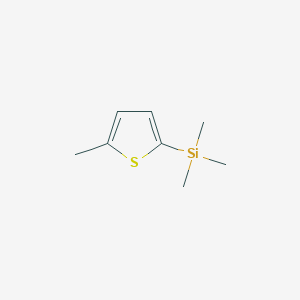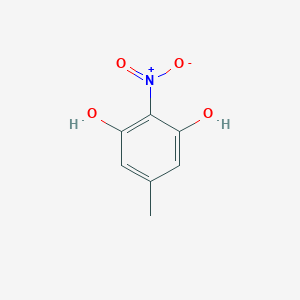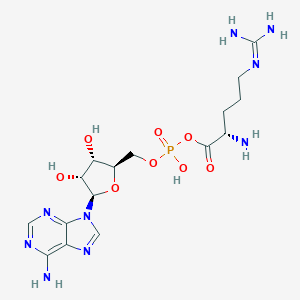
Arginyl adenylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginyl adenylate is a naturally occurring amino acid derivative that has gained attention in recent years due to its potential therapeutic applications. This molecule is formed by the reaction of arginine and ATP, and it has been found to play a crucial role in various biochemical and physiological processes.
Mecanismo De Acción
Arginyl adenylate functions as a signaling molecule in various biochemical pathways. It has been found to activate the mTOR pathway, which is involved in cell growth and proliferation. Additionally, arginyl adenylate has been shown to activate the NF-κB pathway, which plays a role in inflammation and immunity.
Efectos Bioquímicos Y Fisiológicos
Arginyl adenylate has been found to have a wide range of biochemical and physiological effects. This molecule has been shown to enhance protein synthesis and promote cell growth and proliferation. Additionally, arginyl adenylate has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Arginyl adenylate has several advantages for lab experiments. It is a naturally occurring molecule that can be easily synthesized in vitro. Additionally, arginyl adenylate has been found to have low toxicity, making it a safe candidate for in vivo studies. However, the use of arginyl adenylate in lab experiments is limited by its instability and short half-life.
Direcciones Futuras
There are several potential future directions for research on arginyl adenylate. One area of interest is the development of arginyl adenylate-based therapies for the treatment of autoimmune diseases. Additionally, the role of arginyl adenylate in wound healing and tissue repair is an area of active research. Finally, the potential use of arginyl adenylate as a dietary supplement for enhancing muscle growth and athletic performance is an area of interest.
Métodos De Síntesis
Arginyl adenylate is synthesized in vivo by the enzyme arginyl-tRNA synthetase, which catalyzes the reaction between arginine and ATP. The resulting arginyl adenylate is then used as a substrate for protein synthesis.
Aplicaciones Científicas De Investigación
Arginyl adenylate has been the subject of extensive scientific research due to its potential therapeutic applications. This molecule has been found to have anti-inflammatory properties, and it has been shown to enhance wound healing and tissue repair. Additionally, arginyl adenylate has been found to have immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
15470-08-3 |
|---|---|
Nombre del producto |
Arginyl adenylate |
Fórmula molecular |
C16H26N9O8P |
Peso molecular |
503.41 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-5-(diaminomethylideneamino)pentanoate |
InChI |
InChI=1S/C16H26N9O8P/c17-7(2-1-3-21-16(19)20)15(28)33-34(29,30)31-4-8-10(26)11(27)14(32-8)25-6-24-9-12(18)22-5-23-13(9)25/h5-8,10-11,14,26-27H,1-4,17H2,(H,29,30)(H2,18,22,23)(H4,19,20,21)/t7-,8+,10+,11+,14+/m0/s1 |
Clave InChI |
AJYPLWAQPDERQG-TWBCTODHSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)[C@H](CCCN=C(N)N)N)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)C(CCCN=C(N)N)N)O)O)N |
Otros números CAS |
15470-08-3 |
Sinónimos |
arginyl adenylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



